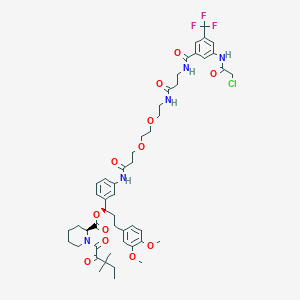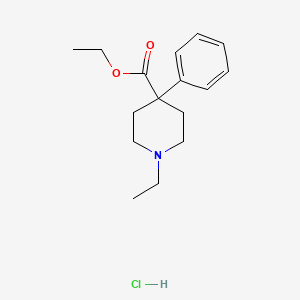![molecular formula C13H10FNO B13423546 4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)
4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 is a Schiff base compound, characterized by the presence of a C=N bond formed through the condensation of an aromatic amine and an aromatic aldehyde. This compound is notable for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 typically involves the condensation reaction between 4-fluoroaniline and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 are not well-documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 involves its ability to form stable complexes with metal ions through its Schiff base structure. The C=N bond and the hydroxyl group provide coordination sites for metal ions, influencing the electronic properties of the resulting complexes. These interactions can affect various molecular pathways, including enzymatic activities and redox processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxybenzylidene)isonicotinohydrazone: Another Schiff base with similar coordination properties.
N-(4-Hydroxybenzylidene)-4-ferrocenylaniline: Known for its applications in materials science.
Uniqueness
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to other Schiff bases. This makes it particularly valuable in the development of materials with specific electronic and optical characteristics .
Properties
Molecular Formula |
C13H10FNO |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)iminomethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i1+1,2+1,7+1,8+1,10+1,13+1 |
InChI Key |
VNNJGDYPPLXJFF-WCAZBZEQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N=C[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)F |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)
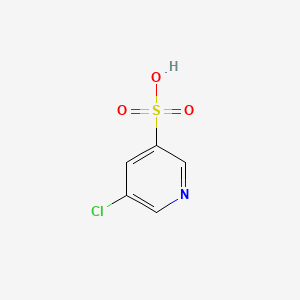
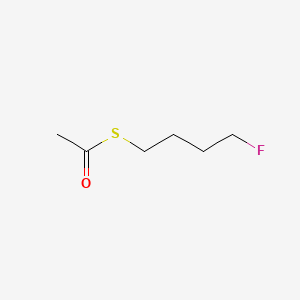
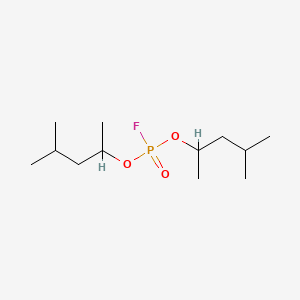
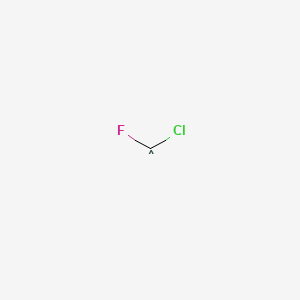

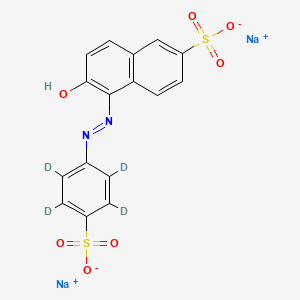
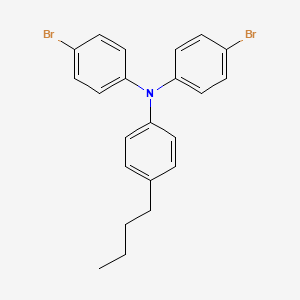
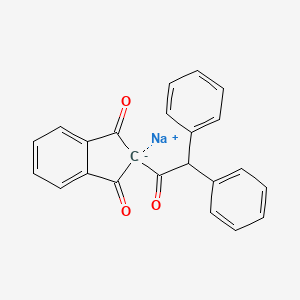
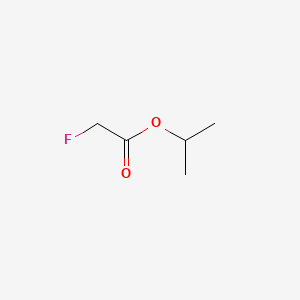
![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)
